molecular formula C20H21NO2S2 B2718877 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide CAS No. 2034584-50-2

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2718877
CAS No.: 2034584-50-2
M. Wt: 371.51
InChI Key: IGTAVTGBUJOCBW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide is an organic compound that features a unique structure with thiophene rings and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide typically involves the reaction of 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine with 2-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide.

    Reduction: Formation of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene rings may interact with aromatic residues in proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Shares the thiophene rings but differs in the ester functional group.

    Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate: Similar structure with an ethyl ester group instead of the phenylbutanamide moiety.

Uniqueness

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenylbutanamide is unique due to its combination of thiophene rings and a phenylbutanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S2/c1-2-16(15-8-4-3-5-9-15)19(22)21-14-20(23,17-10-6-12-24-17)18-11-7-13-25-18/h3-13,16,23H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTAVTGBUJOCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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